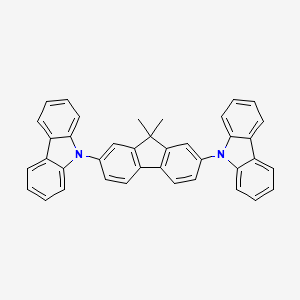

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Descripción general

Descripción

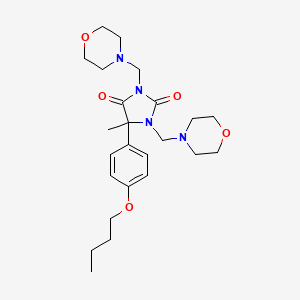

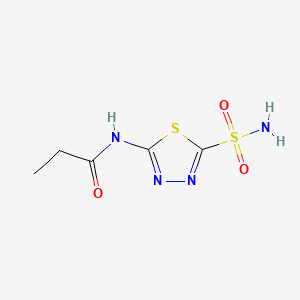

“9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)” is a compound with the empirical formula C39H28N2 . It is also known by the synonym DMFL-CBP . This material is a popular phosphorescent host material for OLED devices .

Molecular Structure Analysis

The molecular weight of “9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)” is 524.65 . The SMILES string representation of the molecule isCC1(C)c2ccc(cc2-c3cc(ccc13)-n4c5ccccc5c6ccccc46)-n7c8ccccc8c9ccccc79 . Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 280-286 °C . It has a maximum absorption (λmax) at 293 and 341 nm in THF, and it emits fluorescence at 363 nm in THF .Aplicaciones Científicas De Investigación

OLED & PLED Materials

This compound is a popular phosphorescent host material for Organic Light-Emitting Diode (OLED) devices . OLEDs are solid-state devices that transform electrical energy into light . They are considered the next generation technology for high-resolution flexible displays and solid-state lighting .

Organic Semiconducting Polymers

The compound is a precursor to a number of organic semiconducting polymers for Organic Photovoltaics (OPV) as well as a variety of hole transport for OLED devices .

Optoelectronic Applications

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Electropolymerization

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effective conjugation length .

Photovoltaic Cells

Poly (N-vinyl carbazole), a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability, has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .

Environmental Stability

Carbazole-based polymeric and oligomeric compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Mecanismo De Acción

Target of Action

The primary target of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene, is in the field of optoelectronics. It is a popular phosphorescent host material for Organic Light Emitting Diode (OLED) devices .

Mode of Action

This compound interacts with its targets by facilitating the transport of holes in OLED devices . It is used as a host material where it helps in the transportation of energy to the phosphorescent guest .

Biochemical Pathways

In the context of OLED devices, the biochemical pathways are replaced by electronic pathways. The compound plays a crucial role in the electroluminescence process, where it helps in the transportation of energy to the phosphorescent guest .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and solubility. The compound is a solid with a melting point of 280-286 °C . .

Result of Action

The result of the action of this compound is the efficient operation of OLED devices. By serving as a host material, it enables the effective transportation of energy, contributing to the overall performance of the device .

Propiedades

IUPAC Name |

9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQGNDONCZPWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697627 | |

| Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) | |

CAS RN |

226958-06-1 | |

| Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)

![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)